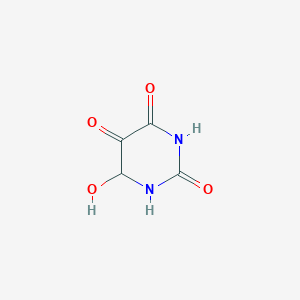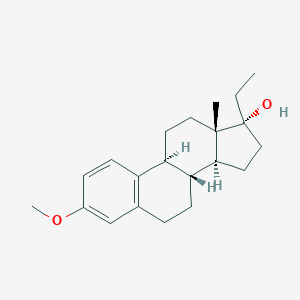
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- is a synthetic hormone, also known as tibolone, which is used for hormone replacement therapy in postmenopausal women. It has been found to have a unique profile of estrogenic, progestogenic, and androgenic effects, making it a useful therapeutic agent for the treatment of various conditions, such as osteoporosis, hot flashes, and vaginal atrophy.
Mecanismo De Acción
Tibolone acts as a tissue-specific modulator of estrogen receptors, with agonistic effects in bone, brain, and vagina, and antagonistic effects in breast and endometrial tissue. It also has progestogenic and androgenic effects, which contribute to its overall profile of activity.
Efectos Bioquímicos Y Fisiológicos
Tibolone has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. It also improves vaginal atrophy and sexual function, reduces the frequency and severity of hot flashes, and has beneficial effects on cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tibolone has several advantages as a research tool, including its unique profile of activity and its tissue-specific effects. However, its complex synthesis and potential for side effects must be taken into account when designing experiments.
Direcciones Futuras
Future research on 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- may focus on its potential as a therapeutic agent for other conditions, such as cardiovascular disease and breast cancer. Additionally, further studies may investigate the mechanisms underlying its tissue-specific effects and its potential for use in combination with other therapies.
Métodos De Síntesis
The synthesis of 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- involves several steps, including the cyclization of a steroidal intermediate, followed by oxidation and methylation. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Tibolone has been extensively studied for its therapeutic potential in postmenopausal women. It has been found to be effective in reducing the risk of osteoporotic fractures, improving sexual function, and reducing the frequency and severity of hot flashes. Additionally, 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- has been shown to have beneficial effects on cognitive function and mood.
Propiedades
Número CAS |
17550-02-6 |
|---|---|
Nombre del producto |
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- |
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21-/m1/s1 |
Clave InChI |
NVYBDSYHTNOJSQ-CRSSMBPESA-N |
SMILES isomérico |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



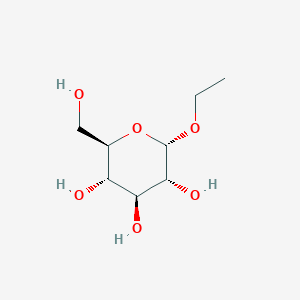

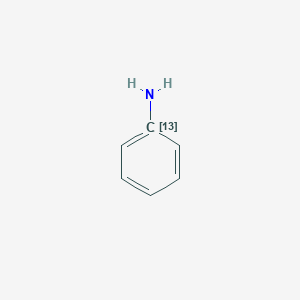
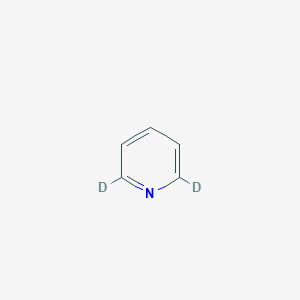
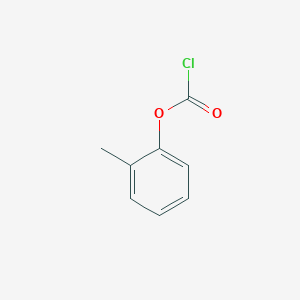
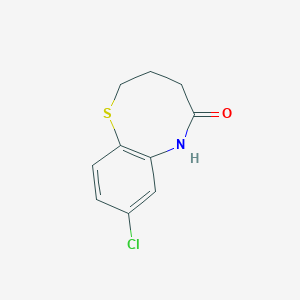
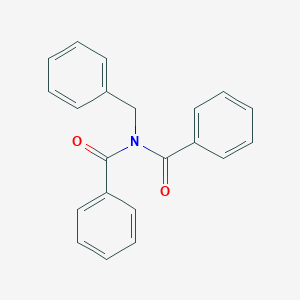
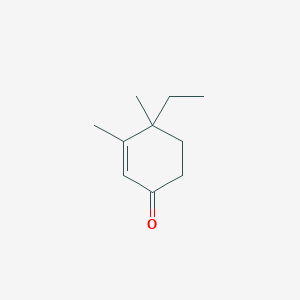
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
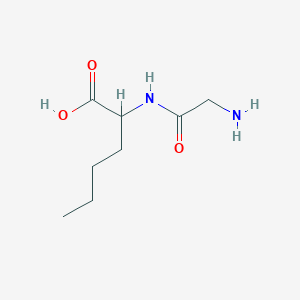
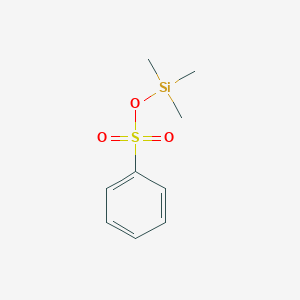
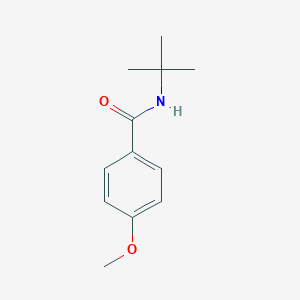
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
